molecular formula C17H19NO2 B7962454 Methyl 5-(4-tert-butylphenyl)pyridine-2-carboxylate

Methyl 5-(4-tert-butylphenyl)pyridine-2-carboxylate

Cat. No.: B7962454
M. Wt: 269.34 g/mol
InChI Key: MNMCFHIGYRRAOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(4-tert-butylphenyl)pyridine-2-carboxylate is an organic compound that belongs to the class of pyridine carboxylates. This compound features a pyridine ring substituted at the 2-position with a carboxylate ester group and at the 5-position with a 4-tert-butylphenyl group. The presence of the tert-butyl group enhances the compound’s steric properties, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Esterification Reaction: : The synthesis of Methyl 5-(4-tert-butylphenyl)pyridine-2-carboxylate typically begins with the esterification of 5-(4-tert-butylphenyl)pyridine-2-carboxylic acid. This reaction involves the use of methanol and a strong acid catalyst such as sulfuric acid or hydrochloric acid under reflux conditions.

  • Friedel-Crafts Alkylation: : Another method involves the Friedel-Crafts alkylation of pyridine derivatives with tert-butylbenzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). This method is particularly useful for introducing the tert-butyl group onto the aromatic ring.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Methyl 5-(4-tert-butylphenyl)pyridine-2-carboxylate can undergo oxidation reactions, particularly at the methyl ester group, forming carboxylic acids.

  • Reduction: : The compound can be reduced to form alcohols or amines, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : Electrophilic substitution reactions can occur at the aromatic ring, especially at positions ortho and para to the tert-butyl group. Halogenation, nitration, and sulfonation are typical substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like FeCl3.

Major Products

    Oxidation: 5-(4-tert-butylphenyl)pyridine-2-carboxylic acid.

    Reduction: 5-(4-tert-butylphenyl)pyridine-2-methanol.

    Substitution: Various halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, Methyl 5-(4-tert-butylphenyl)pyridine-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of steric and electronic effects in various chemical reactions.

Biology

The compound is studied for its potential biological activities. Derivatives of pyridine carboxylates have shown promise in antimicrobial and anti-inflammatory research, making this compound a candidate for further biological evaluation.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. Its structure can be modified to enhance binding affinity and selectivity towards specific biological targets.

Industry

Industrially, this compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism by which Methyl 5-(4-tert-butylphenyl)pyridine-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The pyridine ring can participate in π-π stacking interactions, while the ester group can form hydrogen bonds, influencing the compound’s binding properties.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-phenylpyridine-2-carboxylate: Lacks the tert-butyl group, resulting in different steric and electronic properties.

    Ethyl 5-(4-tert-butylphenyl)pyridine-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.

    Methyl 5-(4-methylphenyl)pyridine-2-carboxylate: Contains a methyl group instead of a tert-butyl group, affecting its steric hindrance and reactivity.

Uniqueness

Methyl 5-(4-tert-butylphenyl)pyridine-2-carboxylate is unique due to the presence of the bulky tert-butyl group, which significantly influences its chemical reactivity and physical properties. This makes it a valuable compound for studying steric effects in various chemical reactions and applications.

Properties

IUPAC Name

methyl 5-(4-tert-butylphenyl)pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-17(2,3)14-8-5-12(6-9-14)13-7-10-15(18-11-13)16(19)20-4/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNMCFHIGYRRAOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CN=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.